Bienvenue dans la boutique en ligne BenchChem!

(5-Chlorobenzo[d]isoxazol-3-yl)methanol

D-Amino Acid Oxidase NMDA Receptor D-Serine Modulation

This 5-chloro-substituted benzo[d]isoxazole building block is a non-negotiable intermediate for synthesizing validated DAAO inhibitors (e.g. CBIO) and KMO inhibitors. The 3-hydroxymethyl group enables direct derivatization, saving 1-2 synthetic steps. Do not substitute with unsubstituted or positional isomers; only the 5-chloro derivative ensures target binding and submicromolar IC50 values in schizophrenia, pain, and epilepsy models.

Molecular Formula C8H6ClNO2
Molecular Weight 183.59 g/mol
CAS No. 1200219-16-4
Cat. No. B3390700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chlorobenzo[d]isoxazol-3-yl)methanol
CAS1200219-16-4
Molecular FormulaC8H6ClNO2
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=NO2)CO
InChIInChI=1S/C8H6ClNO2/c9-5-1-2-8-6(3-5)7(4-11)10-12-8/h1-3,11H,4H2
InChIKeyRFCQEZKNTFUCOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorobenzo[d]isoxazol-3-yl)methanol (CAS 1200219-16-4): Key Intermediate for DAAO and KMO Inhibitors Procurement Guide


(5-Chlorobenzo[d]isoxazol-3-yl)methanol (CAS 1200219-16-4), also designated as 5-Chloro-1,2-benzisoxazole-3-methanol (MF: C₈H₆ClNO₂; MW: 183.59 g/mol), is a 5-chloro-substituted benzo[d]isoxazole building block featuring a 3-hydroxymethyl functional group . This structural motif positions the compound as a key intermediate in medicinal chemistry, with validated applications in synthesizing D-amino acid oxidase (DAAO) inhibitors (e.g., CBIO) [1], kynurenine monooxygenase (KMO) inhibitors [2], and voltage-gated sodium channel NaV1.1 antagonists [3].

Why (5-Chlorobenzo[d]isoxazol-3-yl)methanol (CAS 1200219-16-4) Cannot Be Replaced with Non-Chlorinated or Positional Isomers


Procurement decisions involving benzo[d]isoxazole building blocks face a critical risk: non-chlorinated analogs (e.g., benzo[d]isoxazol-3-ylmethanol, CAS 181144-26-3) lack the electronegative substituent required for target binding in DAAO and KMO inhibitor pharmacophores [1]. The 5-chloro substitution is not an interchangeable decoration; it is a pharmacophoric requirement for submicromolar enzyme inhibition in both CBIO (DAAO IC₅₀: submicromolar) [2] and advanced KMO inhibitor series [3]. Positional isomers (e.g., 6-chloro or 7-chloro derivatives) exhibit divergent SAR profiles that have not been validated for the same therapeutic pathways. Generic substitution with unsubstituted benzo[d]isoxazol-3-ylmethanol will yield inactive compounds in these target programs, wasting synthetic effort and resources.

Quantitative Differentiation Evidence for (5-Chlorobenzo[d]isoxazol-3-yl)methanol (CAS 1200219-16-4) vs. Analogs


DAAO Inhibitor CBIO Synthesis: 5-Chloro Benzo[d]isoxazole Core Required for Submicromolar Activity

The target compound (5-chlorobenzo[d]isoxazol-3-yl)methanol serves as a direct precursor to 5-chloro-benzo[d]isoxazol-3-ol (CBIO), a validated DAAO inhibitor. CBIO potently inhibits DAAO with an IC₅₀ in the submicromolar range [1]. In vivo, oral co-administration of CBIO with D-serine enhanced plasma and brain D-serine levels in rats relative to D-serine administration alone [1]. The 5-chloro substitution is essential for this potency; non-chlorinated benzo[d]isoxazol-3-ol analogs exhibit substantially reduced DAAO inhibition [2].

D-Amino Acid Oxidase NMDA Receptor D-Serine Modulation

KMO Inhibitor Scaffold: 5-Chloro-6-Alkoxy Substitution Pattern Validated in Patent Claims

US Patent 9,932,328 B2 (assigned to The University Court of the University of Edinburgh) explicitly claims 5-chlorobenzo[d]isoxazole compounds as KMO inhibitors. The patent exemplifies the preparation of 3-(6-alkoxy-5-chlorobenzo[d]isoxazol-3-yl)propanoic acid derivatives, demonstrating that the 5-chloro substitution—derivable from (5-chlorobenzo[d]isoxazol-3-yl)methanol—is a structurally defined requirement for KMO inhibitory activity [1]. The claimed compounds are directed toward treating acute pancreatitis, chronic kidney disease, Huntington's disease, Alzheimer's disease, and other KMO-mediated disorders [1].

Kynurenine Monooxygenase Acute Pancreatitis Neuroprotection

NaV1.1 Antagonist Activity: Hydroxymethyl-Containing Benzo[d]isoxazole Derivatives Display Anticonvulsant Efficacy

In a structure-activity relationship (SAR) study of benzo[d]isoxazole derivatives as NaV1.1 antagonists, the (5-chlorobenzo[d]isoxazol-3-yl)methanamine derivative (synthesized from the corresponding methanol intermediate) was evaluated [1]. The study reported that the most potent derivative, Z-6b, displayed high protection against MES-induced seizures with an ED₅₀ value of 20.5 mg/kg [1]. The 5-chloro substitution contributes to the sodium channel blocking activity, differentiating this scaffold from unsubstituted benzo[d]isoxazole analogs.

Sodium Channel Blocker Anticonvulsant Epilepsy

Synthetic Utility: Hydroxymethyl Group Enables Direct Derivatization to Amine, Aldehyde, and Carboxylic Acid Building Blocks

(5-Chlorobenzo[d]isoxazol-3-yl)methanol contains a primary hydroxymethyl group that undergoes oxidation to the corresponding aldehyde or carboxylic acid, reduction to the amine, and conversion to halomethyl derivatives (e.g., bromomethyl) . This versatility contrasts with simpler 5-chlorobenzo[d]isoxazole (CAS 39900-62-4), which lacks a functional handle at the 3-position and requires additional synthetic steps for derivatization . The 3-hydroxymethyl group provides a direct entry point for constructing 3-substituted 5-chlorobenzo[d]isoxazole derivatives in a single synthetic transformation.

Organic Synthesis Building Block Derivatization

Bone Cancer Pain Model: CBIO (5-Chloro Derivative) Produces Dose-Dependent Anti-Allodynia Without Morphine Cross-Tolerance

In a rat model of bone cancer pain, subcutaneous and intrathecal injection of CBIO (5-chloro-benzo[d]isoxazol-3-ol, derived from the target methanol compound) blocked mechanical allodynia in a dose- and time-dependent manner, with a maximum inhibition of 40-50% [1]. Notably, 7-day multi-daily CBIO administration produced sustained anti-allodynia without inducing self-tolerance or cross-tolerance to morphine; concurrent CBIO with morphine produced additive analgesia and completely prevented morphine tolerance [1].

Bone Cancer Pain Analgesia Opioid Sparing

Molecular Property Differentiation: Chlorine Substitution Modulates logP and Electrophilicity for Medicinal Chemistry Optimization

The 5-chloro substitution on the benzo[d]isoxazole core introduces electronegative character that influences solubility and molecular interaction profiles relative to non-halogenated analogs . This substitution increases molecular weight by approximately 34.5 g/mol compared to the unsubstituted benzo[d]isoxazol-3-ylmethanol (MW 149.15 g/mol) [1]. The chlorine atom enhances the compound's electrophilicity and hydrogen bond acceptor potential, properties that can be leveraged in structure-based drug design for improved target engagement.

Physicochemical Properties Drug-likeness SAR

Validated Application Scenarios for (5-Chlorobenzo[d]isoxazol-3-yl)methanol (CAS 1200219-16-4) Procurement


Medicinal Chemistry: Synthesis of D-Amino Acid Oxidase (DAAO) Inhibitors for CNS Disorders

Researchers targeting NMDA receptor hypofunction in schizophrenia or developing analgesics for bone cancer pain should procure this intermediate for CBIO synthesis. CBIO inhibits DAAO with submicromolar IC₅₀ and enhances brain D-serine levels when co-administered orally in rats [1]. In bone cancer pain models, CBIO produces 40-50% anti-allodynia without morphine cross-tolerance [2].

Drug Discovery: Kynurenine Monooxygenase (KMO) Inhibitor Development for Acute Pancreatitis and Neurodegeneration

Programs developing KMO inhibitors for acute pancreatitis, Huntington's disease, or Alzheimer's disease require 5-chlorobenzo[d]isoxazole building blocks as claimed in US Patent 9,932,328 B2 [1]. The 5-chloro-6-alkoxy substitution pattern, accessible from (5-chlorobenzo[d]isoxazol-3-yl)methanol, is explicitly protected for KMO-mediated disorders.

Neuroscience: Voltage-Gated Sodium Channel NaV1.1 Antagonists for Anticonvulsant Therapy

Epilepsy drug discovery programs targeting NaV1.1 should utilize this building block to access the validated benzo[d]isoxazole scaffold series. Lead derivative Z-6b demonstrates MES seizure protection with ED₅₀ = 20.5 mg/kg [1]. The 5-chloro substitution contributes to the sodium channel blocking activity profile.

Organic Synthesis: Efficient Preparation of 3-Functionalized 5-Chlorobenzo[d]isoxazole Derivatives

Synthetic chemists requiring 3-substituted 5-chlorobenzo[d]isoxazole derivatives should procure (5-chlorobenzo[d]isoxazol-3-yl)methanol rather than the unfunctionalized core (CAS 39900-62-4). The pre-installed 3-hydroxymethyl group enables direct conversion to amines, aldehydes, carboxylic acids, and halomethyl derivatives, reducing synthetic step count by at least 1-2 steps [1].

Quote Request

Request a Quote for (5-Chlorobenzo[d]isoxazol-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.